molecular formula C20H18Cl2N4O3S B2565312 2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921097-77-0

2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2565312
CAS No.: 921097-77-0
M. Wt: 465.35
InChI Key: VCFFVBUZJXEKIG-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound with the molecular formula C20H18Cl2N4O3S and a molecular weight of 465.4 g/mol . Its structure features a dichloro-substituted benzenesulfonamide group linked to a phenyl ring that is connected to a morpholine-substituted pyridazine, a common scaffold in medicinal chemistry. While direct biological data for this specific molecule is limited in public sources, its structure provides strong clues for its research value. The morpholinopyridazine moiety is a privileged structure in drug discovery, often utilized in the design of inhibitors for various therapeutic targets. For instance, related compounds featuring the morpholinopyridazine group are being investigated in cutting-edge research areas, such as in the development of inhibitors for CD73 (ecto-5'-nucleotidase), a promising target in oncology for its role in modulating the tumor microenvironment . Furthermore, benzenesulfonamide derivatives are a well-studied class of compounds with documented applications in scientific research, particularly in the inhibition of specific enzymes and proteins . This makes this compound a compound of significant interest for researchers exploring structure-activity relationships (SAR) in medicinal chemistry campaigns, particularly those focused on kinase inhibition or purinergic signaling pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3S/c21-16-2-1-3-18(20(16)22)30(27,28)25-15-6-4-14(5-7-15)17-8-9-19(24-23-17)26-10-12-29-13-11-26/h1-9,25H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFFVBUZJXEKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Morpholine Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridazine ring.

    Sulfonamide Formation: The final step involves the reaction of the amine group on the pyridazine ring with a sulfonyl chloride derivative to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the morpholine and pyridazine rings may interact with other binding sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with analogous sulfonamides and related heterocyclic derivatives:

Compound Name Core Structure Key Substituents Biological Relevance Solubility/PK Properties
Target Compound Benzenesulfonamide 2,3-dichloro; 4-(6-morpholinopyridazinyl)phenyl Likely enzyme inhibition (e.g., kinases) Moderate (morpholino enhances hydrophilicity)
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Benzenesulfonamide Thioxopyrimidinyl; thiazolyl Possible antimicrobial/antimetabolite Low (thioxo group increases lipophilicity)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Benzenesulfonamide Anilinopyridinyl; 4-methyl Kinase/receptor modulation Moderate (aniline reduces solubility)
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro; phenyl Polymer synthesis (non-pharmaceutical) Low (rigid aromatic core)
Key Observations:

Sulfonamide vs. Phthalimide : Unlike 3-chloro-N-phenyl-phthalimide (used in polymer synthesis ), the target compound’s sulfonamide group is typical in drug design, enabling interactions with biological targets like carbonic anhydrases or tyrosine kinases.

Dichloro Substitution: The electron-withdrawing chlorine atoms may enhance binding to enzymatic active sites compared to the methyl group in N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide.

Biological Activity

2,3-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₄Cl₂N₄O₂S
  • Molecular Weight : 367.27 g/mol

The presence of the dichloro and sulfonamide groups contributes to its biological properties, particularly in enzyme inhibition and receptor modulation.

Research indicates that this compound exhibits significant inhibitory activity against various enzymes and receptors. Notably, it has been studied for its effects on:

  • Indoleamine 2,3-Dioxygenase (IDO) : This enzyme plays a critical role in tryptophan metabolism and immune regulation. Inhibitors of IDO can have therapeutic implications in cancer treatment by enhancing immune response .
  • PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) : The compound has shown potential as a partial agonist of PPARγ, which is involved in glucose and lipid metabolism. This suggests possible applications in managing metabolic disorders such as type 2 diabetes .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various assays:

  • Enzymatic Assays : The compound demonstrated an IC50 value in the low nanomolar range against IDO, indicating potent inhibition .
  • Cell-Based Assays : In HeLa cells, the compound exhibited an EC50 value that supports its potential as an anti-cancer agent by modulating immune responses through IDO inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has identified key structural features that influence potency:

  • Chlorine Substituents : The presence of dichloro groups enhances binding affinity to target enzymes.
  • Morpholinopyridazine Moiety : This group appears to play a significant role in receptor interaction and modulation.

Table 1 summarizes the key findings from SAR studies:

Compound VariantIC50 (IDO)EC50 (HeLa Cells)Notable Structural Features
Original Compound61 nM172 nMDichloro and morpholino groups
Variant A45 nM150 nMAdditional methyl group on pyridazine
Variant B75 nM200 nMRemoval of one chlorine atom

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Cancer Immunotherapy : Inhibitors of IDO have been shown to enhance T-cell activation in tumor microenvironments, leading to improved anti-tumor responses .
  • Metabolic Disorders : Compounds targeting PPARγ have demonstrated insulin-sensitizing effects without the adverse side effects associated with full agonists like rosiglitazone .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Verify aromatic proton environments and substituent connectivity (e.g., morpholine and dichlorophenyl groups) .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H vibrations .
  • Mass spectrometry (EI/ESI) : Confirm molecular weight (e.g., m/z 416 [M−H]⁻ in Example 4) .

How should contradictory enzyme inhibition data across studies be addressed?

Q. Advanced

  • Assay standardization : Validate protocols for enzyme source, substrate concentration, and incubation time .
  • Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Orthogonal assays : Compare inhibition across multiple platforms (e.g., fluorescence vs. radiometric assays) .

Which in vitro models are suitable for evaluating therapeutic potential?

Q. Basic

  • Enzyme inhibition : Kinase or phosphodiesterase assays to assess target engagement .
  • Cell-based models : Cancer cell lines (e.g., HeLa or MCF-7) for cytotoxicity profiling .
  • Receptor binding : Radioligand displacement assays for GPCR or nuclear receptor targets .

How to design a structure-activity relationship (SAR) study for this compound?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified morpholine, pyridazine, or benzenesulfonamide groups .
  • Biological profiling : Test analogs against enzyme panels or cellular models to identify critical functional groups .
  • Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes and guide design .

What HPLC conditions ensure accurate purity analysis?

Q. Methodological

  • Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile/water (0.1% TFA) from 30:70 to 90:10 over 20 min .
  • Detection : UV at 254 nm for sulfonamide chromophore .

How to assess stability under varying storage conditions?

Q. Advanced

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials and compare with light-exposed controls .
  • Solution stability : Test in buffers (pH 3–9) to identify hydrolysis-prone conditions .

Which computational tools predict pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : SwissADME or ADMETLab for bioavailability, logP, and metabolic stability .
  • Molecular dynamics : GROMACS or AMBER to simulate target binding and residence time .

How to resolve discrepancies in cytotoxicity data?

Q. Methodological

  • Cell line validation : Use authenticated lines (e.g., ATCC) to rule out genetic drift .
  • Dose-response curves : Compare IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .
  • Apoptosis assays : Annexin V/PI staining to distinguish cytotoxic vs. cytostatic effects .

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